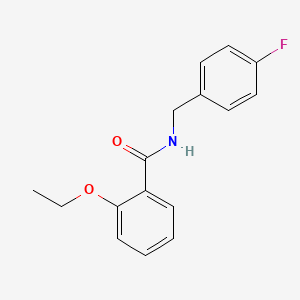![molecular formula C13H12N2OS B5753325 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde](/img/structure/B5753325.png)
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde, also known as MITPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the thiosemicarbazone family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. In cancer cells, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In Alzheimer's disease, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been found to activate the Nrf2/ARE pathway, which is involved in the protection against oxidative stress. In malaria, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to inhibit the activity of farnesyltransferase, an enzyme involved in the biosynthesis of isoprenoids, which are essential for the growth of the parasite.
Biochemical and Physiological Effects:
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to have a range of biochemical and physiological effects, depending on the specific disease being studied. In cancer cells, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of genes involved in cell cycle regulation. In Alzheimer's disease, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to reduce oxidative stress, increase the expression of antioxidant enzymes, and improve cognitive function. In malaria, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been found to inhibit the growth of the parasite, reduce the parasitemia, and increase the survival of infected mice.
实验室实验的优点和局限性
One advantage of using 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde in lab experiments is its diverse range of biological activities, which makes it a promising candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of pure compound. However, one limitation is the lack of clinical studies on the safety and efficacy of 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde in humans, which limits its potential for clinical translation.
未来方向
There are several future directions for research on 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde. One direction is the investigation of its potential applications in other diseases, such as Parkinson's disease and diabetes. Another direction is the development of more potent and selective analogs of 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde, which could improve its efficacy and reduce its toxicity. Additionally, the elucidation of the exact mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde could provide valuable insights into the underlying biology of the diseases it targets.
合成方法
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde can be synthesized by the reaction of 2-(1-methyl-1H-imidazol-2-yl)thiosemicarbazide with 3-benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. This synthesis method has been optimized to produce high yields of pure 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde.
科学研究应用
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been investigated for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and malaria. In cancer research, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been found to protect against beta-amyloid-induced neurotoxicity. In malaria research, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for the disease.
属性
IUPAC Name |
(E)-2-(1-methylimidazol-2-yl)sulfanyl-3-phenylprop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-15-8-7-14-13(15)17-12(10-16)9-11-5-3-2-4-6-11/h2-10H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHIAXKDPPATOF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC(=CC2=CC=CC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S/C(=C/C2=CC=CC=C2)/C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-methylimidazol-2-yl)sulfanyl-3-phenylprop-2-enal | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5753267.png)

![1-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B5753287.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5753295.png)
![4-[(3,4-dichlorophenyl)carbonothioyl]morpholine](/img/structure/B5753301.png)
![N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)
![N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5753307.png)



![2-[(4-benzyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5753328.png)
![2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5753330.png)